5-(Benzenesulfinyl)-2-nitroaniline
Description
5-(Benzenesulfinyl)-2-nitroaniline is a nitroaniline derivative featuring a benzenesulfinyl (–SO–C₆H₅) substituent at the 5-position of the aromatic ring. These derivatives are synthesized via nucleophilic aromatic substitution or sulfonation reactions and are pivotal in medicinal chemistry for their biological activities, including anticancer, antidiabetic, and enzyme inhibitory properties .
Properties
CAS No. |
54029-72-0 |
|---|---|
Molecular Formula |
C12H10N2O3S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
5-(benzenesulfinyl)-2-nitroaniline |
InChI |
InChI=1S/C12H10N2O3S/c13-11-8-10(6-7-12(11)14(15)16)18(17)9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
AWPYQKOHIPZPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following comparison focuses on 2-nitroaniline derivatives with substituents at the 5-position, emphasizing structural variations, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Key Observations :
- Piperazinyl Derivatives : Exhibit higher melting points (e.g., 150–151°C for methylpiperazinyl) compared to allylpiperazinyl derivatives (83–85°C), likely due to reduced steric hindrance and stronger intermolecular interactions .
- Ionization Behavior : 2-Nitroaniline derivatives show pH-dependent electrospray ionization (ESI) efficiency, with steric and inductive effects reducing the basicity of 2-nitroaniline compared to its 4-nitro isomer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
